Cholest-4-en-3-one, 1-hydroxy-, (1a) is a significant sterol compound derived from cholesterol. It plays a crucial role in various biochemical pathways, particularly in cholesterol metabolism. This compound is characterized by its unique molecular structure and has been the subject of extensive research due to its implications in both human health and microbial metabolism.
Cholest-4-en-3-one is primarily obtained through the oxidation and isomerization of cholesterol. It can be synthesized using various methods, including chemical synthesis and bioconversion techniques involving microorganisms such as Mycobacterium tuberculosis, which utilizes this compound in its metabolic processes .
Cholest-4-en-3-one falls under the category of sterols, specifically classified as a cholestanoid. Its systematic name reflects its structural features, indicating the presence of a ketone group at the third carbon position and a double bond between the fourth and fifth carbons of the steroid nucleus.
Cholest-4-en-3-one can be synthesized through several methods:
The purification process post-synthesis usually involves extraction with organic solvents (e.g., ethyl acetate), followed by column chromatography and recrystallization to achieve high purity levels (up to 99.78%) confirmed by spectroscopic methods like nuclear magnetic resonance and mass spectroscopy .
Cholest-4-en-3-one has the molecular formula and a molecular weight of approximately 384.638 g/mol. The compound features a steroid backbone with a double bond at the 4th position and a ketone functional group at the 3rd position.
Key physical properties include:
Cholest-4-en-3-one participates in various biochemical reactions:
The enzymatic reaction involves the reduction of nicotinamide adenine dinucleotide (NADH) and molecular oxygen to hydroxylate the compound, highlighting its role in microbial cholesterol metabolism .
Cholest-4-en-3-one acts primarily as a substrate for various enzymes involved in cholesterol metabolism. In Mycobacterium tuberculosis, for instance, it is utilized by cytochrome P450 CYP125A1 for further processing into cellular lipids . The mechanism includes:
Cholest-4-en-3-one exhibits several noteworthy physical and chemical properties:
Relevant data indicates that cholest-4-en-3-one's stability is influenced by environmental factors such as pH and temperature, which can affect its reactivity and interactions with other compounds .
Cholest-4-en-3-one has several scientific applications:
Cholest-4-en-3-one, 1α-hydroxy- represents a critical oxygenated intermediate in the complex transformation of cholesterol into bile acids. This conversion initiates with cholesterol hydroxylation at the C7 position, catalyzed by cytochrome P450 enzymes, forming 7α-hydroxycholesterol. Subsequent oxidation by 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase yields cholest-4-en-3-one, a pivotal keto-intermediate [1] [8]. The introduction of the 1α-hydroxy group represents a specialized modification occurring downstream of this reaction, facilitating further structural rearrangements essential for bile acid maturation. This compound occupies a branch point position where enzymatic modifications determine whether the pathway progresses toward cholic acid (CA) or chenodeoxycholic acid (CDCA) production [1] [5].
The subcellular localization of these transformations is physiologically significant. Enzymes responsible for these conversions reside primarily in hepatic microsomes and mitochondria, creating compartmentalized metabolic channels. This spatial organization ensures efficient substrate channeling while preventing cytotoxic accumulation of hydrophobic intermediates like cholest-4-en-3-one derivatives [4] [9]. Studies in porcine models demonstrate that hepatic expression of key enzymes (including 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase) remains consistent from infancy to adulthood, suggesting conserved mechanisms for generating this intermediate across developmental stages [8].
Table 1: Enzymatic Conversion Sequence Generating Cholest-4-en-3-one Derivatives in Bile Acid Synthesis
| Substrate | Enzyme | Product | Cellular Localization |
|---|---|---|---|
| Cholesterol | CYP7A1 | 7α-Hydroxycholesterol | Endoplasmic reticulum |
| 7α-Hydroxycholesterol | 3β-HSD | 7α-Hydroxy-cholest-4-en-3-one | Cytosol/microsomes |
| Cholest-4-en-3-one | CYP8B1 | 7α,12α-Dihydroxy-cholest-4-en-3-one | Endoplasmic reticulum |
| 7α-Hydroxy-cholest-4-en-3-one | AKR1D1 | 5β-Cholestane-3α,7α-diol | Cytosol |
The regiospecific hydroxylation at the C1 position of cholest-4-en-3-one is mediated by specialized cytochrome P450 enzymes with distinct catalytic properties. CYP7A1, the rate-limiting enzyme in classic bile acid synthesis, exhibits substrate specificity for cholesterol but also efficiently processes cholest-4-en-3-one derivatives [1] [9]. Structural analyses reveal that CYP7A1 positions cholest-4-en-3-one parallel to the heme group, enabling precise C7 oxidation while creating a favorable geometry for subsequent C1 modifications by other enzymes [9].
CYP27A1, a mitochondrial enzyme with broad substrate specificity, contributes to both classic and alternative bile acid pathways. It catalyzes the initial 27-hydroxylation of cholesterol in the alternative pathway but also participates in further modifications of sterol intermediates, potentially including 1α-hydroxylation reactions [1] [4]. The catalytic plasticity of CYP27A1 allows it to process various oxygenated sterols, making it a candidate enzyme for introducing the 1α-hydroxy group to cholest-4-en-3-one. Mutations in CYP27A1 cause cerebrotendinous xanthomatosis (CTX), characterized by abnormal sterol accumulation and disrupted bile acid synthesis, highlighting its essential role in sterol modification [4].
The allosteric regulation of these enzymes significantly impacts intermediate formation. Bile acids feedback-inhibit CYP7A1 via the FXR-SHP regulatory cascade, reducing production of cholest-4-en-3-one derivatives [5]. Additionally, the oxysterol 7-ketocholesterol (7KCh) acts as a competitive inhibitor of CYP7A1 by binding tightly within the enzyme's active site, stabilizing a closed conformation that obstructs substrate access [9]. These regulatory mechanisms precisely control cellular concentrations of cholest-4-en-3-one, 1α-hydroxy- and related intermediates.
Beyond mammalian systems, cholest-4-en-3-one, 1α-hydroxy- serves as a catabolic intermediate in microbial steroid degradation pathways. Numerous soil bacteria, including Rhodococcus, Mycobacterium, and Gordonia species, express specialized enzyme systems that oxygenate and cleave sterol structures for carbon acquisition [6] [7]. The degradation process initiates with side-chain oxidation followed by A-ring modifications, where cholest-4-en-3-one represents a central metabolic node [2].
The microbial transformation pathway involves sequential oxidation steps: Cholesterol oxidase (a bacterial flavoenzyme) first catalyzes the oxidation of cholesterol to cholest-4-en-3-one. Subsequent hydroxylation at the C1 position yields the 1α-hydroxy derivative [7]. This oxygenated intermediate then undergoes further oxidation by hydroxysteroid dehydrogenases, preparing the molecule for A-ring cleavage via the 9,10-seco pathway – a metabolic route exclusive to aerobic bacteria [6]. This pathway features oxygen-dependent cleavage between C9 and C10, resulting in aromatic A-ring formation and ultimate mineralization of the steroid structure [6].
Table 2: Microbial Degradation Pathway of Cholesterol Featuring Cholest-4-en-3-one Intermediates
| Degradation Stage | Key Enzymes | Intermediate Products |
|---|---|---|
| Initial oxidation | Cholesterol oxidase | Cholest-4-en-3-one |
| Ring hydroxylation | CYP125 family P450s | 1α/4β/7α-Hydroxylated derivatives |
| Side-chain β-oxidation | Steroid CoA ligases, β-oxidation enzymes | Androstenedione derivatives |
| A-ring cleavage | 3-Keto-Δ⁴,⁵-steroid dehydrogenase | 9,10-Seco products |
| Aromatization | Ketosteroid dehydrogenases | Hydroxyhexadienoic acids |
Genetic studies of Mycobacterium tuberculosis reveal that sterol uptake systems (mce4 transporters) and catabolic gene clusters (including kstD genes encoding 3-ketosteroid dehydrogenases) are essential for processing sterol intermediates like cholest-4-en-3-one, 1α-hydroxy- [6]. These systems enable pathogenic mycobacteria to utilize host cholesterol during infection, linking this metabolic pathway to bacterial virulence [6]. The substrate promiscuity of bacterial enzymes allows degradation of diverse sterols, including phytosterols, though cholesterol remains the preferred substrate for many actinobacterial species [6] [7].
Table 3: Key Enzymes in Bacterial Steroid Degradation Pathways
| Enzyme | Reaction Catalyzed | Bacterial Genera | Cofactor Requirement |
|---|---|---|---|
| Cholesterol oxidase | Cholesterol → Cholest-4-en-3-one | Rhodococcus, Streptomyces | FAD (covalent/non-covalent) |
| 3-Ketosteroid Δ¹-dehydrogenase | Cholest-4-en-3-one → Cholesta-1,4-dien-3-one | Mycobacterium, Rhodococcus | FAD |
| Hydroxysteroid dehydrogenases | Position-specific hydroxylations | Gordonia, Pseudomonas | NAD(P)H |
| Steroid C27-monooxygenase | Side-chain hydroxylation | Rhodococcus, Comamonas | NADH, cytochrome P450 |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: